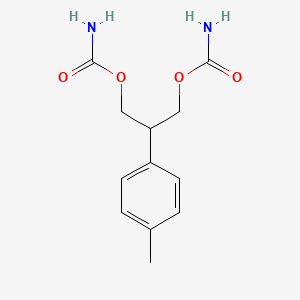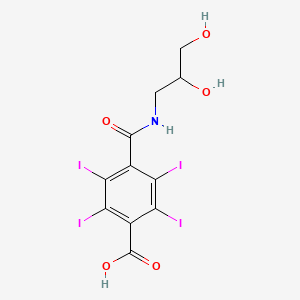![molecular formula C11H24S3 B14686182 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane CAS No. 32564-49-1](/img/structure/B14686182.png)
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to a central propane backbone
Preparation Methods
The synthesis of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane typically involves the reaction of a suitable precursor with ethylsulfanyl reagents under controlled conditions. One common method involves the use of a base to deprotonate the precursor, followed by nucleophilic substitution with ethylsulfanyl groups. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane can be compared with other similar compounds, such as:
1,3-Bis(ethylsulfanyl)propane: Lacks the additional methyl and ethylsulfanyl groups, making it less complex.
1,3-Bis(methylsulfanyl)-2-[(methylsulfanyl)methyl]-2-methylpropane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
1,3-Bis(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]-2-methylpropane: Contains phenylsulfanyl groups, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl groups and its potential for diverse applications in various fields.
Properties
CAS No. |
32564-49-1 |
|---|---|
Molecular Formula |
C11H24S3 |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
1,3-bis(ethylsulfanyl)-2-(ethylsulfanylmethyl)-2-methylpropane |
InChI |
InChI=1S/C11H24S3/c1-5-12-8-11(4,9-13-6-2)10-14-7-3/h5-10H2,1-4H3 |
InChI Key |
JTJLFRVMLXJYEU-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)(CSCC)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)




![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)

![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)




